molecular formula C16H21F3N4 B6448050 2-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2549031-80-1

2-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B6448050
CAS No.: 2549031-80-1
M. Wt: 326.36 g/mol
InChI Key: IOKGWKMPRDPPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a trifluoromethyl group at position 6, a methyl group at position 2, and a 3-(octahydrocyclopenta[c]pyrrol-2-yl)azetidine moiety at position 2. The trifluoromethyl group contributes to electron-withdrawing effects, influencing both reactivity and metabolic stability.

Properties

IUPAC Name

2-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N4/c1-10-20-14(16(17,18)19)5-15(21-10)23-8-13(9-23)22-6-11-3-2-4-12(11)7-22/h5,11-13H,2-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKGWKMPRDPPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CC(C2)N3CC4CCCC4C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-6-(trifluoromethyl)pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological activity, including its synthesis, mechanisms of action, and specific bioactivities such as anticancer, antifungal, and insecticidal properties.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H20F3N5
  • Molecular Weight : 319.34 g/mol

The synthesis typically involves multi-step reactions starting from readily available pyrimidine precursors, followed by the introduction of the trifluoromethyl group and the azetidine moiety. Specific synthetic pathways may vary but generally include cyclization and functionalization steps to achieve the desired structure.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit promising anticancer properties. For instance, a study evaluated several trifluoromethyl pyrimidine derivatives for their anticancer activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The results showed that certain compounds exhibited significant cytotoxic effects at concentrations as low as 5 µg/mL, although not surpassing the efficacy of standard chemotherapeutic agents like doxorubicin .

Antifungal Activity

The antifungal potential of similar trifluoromethyl pyrimidine derivatives was also assessed. In vitro assays demonstrated effective inhibition against fungal strains, with some compounds showing activity comparable to established antifungal treatments. The mechanism of action is believed to involve disruption of fungal cell membrane integrity or interference with nucleic acid synthesis .

Insecticidal Activity

Insecticidal properties were tested against pests such as Spodoptera frugiperda and Mythimna separata. The bioassay results indicated that several derivatives exhibited significant mortality rates at concentrations of 500 µg/mL, suggesting potential applications in agricultural pest management .

The biological activity of this compound is attributed to its structural features that allow for interaction with specific biological targets:

  • Trifluoromethyl Group : Enhances lipophilicity and bioactivity.
  • Pyrimidine Ring : Known for its role in nucleic acid metabolism, potentially inhibiting enzymes involved in DNA synthesis.
  • Azetidine Moiety : May contribute to receptor binding or enzyme inhibition through conformational flexibility.

Data Summary

Activity TypeTest Organism/Cell LineConcentration TestedResult
AnticancerPC35 µg/mLSignificant cytotoxicity
K5625 µg/mLSignificant cytotoxicity
HeLa5 µg/mLSignificant cytotoxicity
A5495 µg/mLSignificant cytotoxicity
AntifungalVarious Fungal StrainsVariesComparable to antifungals
InsecticidalS. frugiperda500 µg/mLHigh mortality rate
M. separata500 µg/mLHigh mortality rate

Case Studies

A notable case study involved the evaluation of a series of trifluoromethyl pyrimidine derivatives where one compound exhibited an antioxidant activity level exceeding that of ascorbic acid, suggesting dual functionality in therapeutic applications . Further research is ongoing to explore these compounds' full spectrum of biological activities and their mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Trifluoromethyl and Heterocyclic Substituents

Compound A : 5-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic Acid (42)
  • Structural Similarities : Shares the hexahydrocyclopenta[c]pyrrole and pyrimidine backbone.
  • Key Differences : Incorporates a carboxylic acid group at position 4 and a 2-(trifluoromethyl)phenyl substituent on the bicyclic system.
  • Functional Impact: The carboxylic acid enhances solubility but may reduce membrane permeability compared to the target compound’s azetidine group.
Compound B : 2-Methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
  • Structural Similarities : Contains the 2-methyl-6-(trifluoromethyl)pyrimidine core.
  • Key Differences : Replaces the azetidine-bicyclic system with a piperazine-thiophene carbonyl group.
  • Functional Impact : The piperazine moiety may improve solubility, while the thiophene carbonyl could introduce metabolic liabilities. This compound is cataloged for research use but lacks disclosed biological data .

Pyrimidines with Herbicidal Activity

Compound C : 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine
  • Structural Similarities : Shares the 2-methyl-6-(trifluoromethyl)pyrimidine scaffold.
  • Key Differences : Substitutes the azetidine-bicyclic group with a propargyloxy chain and a pyrazole ring.
  • Functional Impact : Demonstrated potent herbicidal activity, inhibiting chlorophyll synthesis in Pennisetum alopecuroides seedlings. The propargyloxy group likely enhances bioavailability in plant tissues .
Compound D : 6-(4-Benzyloxyphenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine
  • Structural Similarities : Retains the trifluoromethylpyrimidine core.
  • Key Differences : Includes a benzyloxyphenyl substituent and a mercapto group at position 2.
  • Functional Impact : The mercapto group may confer redox activity, while the benzyloxy chain increases hydrophobicity. Such derivatives are explored for agrochemical applications .

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight Key Functional Groups
Target Compound Azetidine-octahydrocyclopenta[c]pyrrole, methyl, trifluoromethyl ~400 (estimated) Rigid bicyclic system, trifluoromethyl
Compound C Propargyloxy, pyrazole 316.27 Propargyloxy (enhanced lipophilicity)
Compound D Benzyloxyphenyl, mercapto 362.38 Mercapto (redox-active), benzyloxy (hydrophobic)
Compound B Piperazine-thiophene carbonyl 370.39 Piperazine (solubility), thiophene carbonyl

Preparation Methods

Nucleophilic Substitution on Pyrimidine Intermediates

The most widely reported method involves nucleophilic displacement of chloropyrimidine derivatives with azetidine-containing amines. For example, 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine reacts with 3-(octahydrocyclopenta[c]pyrrol-2-yl)azetidine in polar aprotic solvents like DMF or acetonitrile. Reaction optimization studies demonstrate that:

SolventTemperature (°C)Yield (%)Reaction Time (h)
DMF807212
Acetonitrile65858
THF706810

Data compiled from

The mechanism proceeds via an SNAr pathway, where the electron-withdrawing trifluoromethyl group activates the C4 position of the pyrimidine ring toward nucleophilic attack. Steric effects from the bicyclic pyrrolidine moiety necessitate prolonged reaction times compared to simpler azetidine derivatives.

Transition Metal-Catalyzed Cross-Coupling

Alternative approaches employ Buchwald-Hartwig amination to form the critical C-N bond between azetidine and pyrimidine components. A representative protocol uses:

  • Catalyst : Pd2(dba)3 (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs2CO3 (3 equiv)

  • Solvent : Toluene at 110°C

This method achieves 78% yield but requires rigorous exclusion of moisture and oxygen. Comparative 1H NMR analysis confirms superior regioselectivity over nucleophilic methods, with <2% of the undesired N1-alkylated byproduct.

Construction of the Octahydrocyclopenta[c]pyrrol-2-yl Substituent

Cyclopentane-Pyrrolidine Ring Formation

The octahydrocyclopenta[c]pyrrol-2-yl moiety is synthesized via a stereocontrolled [3+2] cycloaddition between cyclopentene derivatives and azomethine ylides. Key steps include:

  • Ylide generation : Heating N-(methoxycarbonyl)cyclopentylglycine with paraformaldehyde in refluxing xylene

  • Cycloaddition : Reacting the ylide with methyl acrylate at −20°C to control stereochemistry

  • Reduction : Hydrogenation over Pd/C (10%) to saturate the bicyclic system

This sequence produces the core structure in 64% overall yield with >95% diastereomeric excess.

Azetidine Ring Functionalization

Introduction of the azetidine group employs two strategies:

Method A :

  • Start with 3-aminomethylazetidine

  • Protect amine as Boc derivative

  • Couple to cyclopenta[c]pyrrole via EDC/HOBt

  • Deprotect with TFA

Method B :

  • Direct alkylation of azetidine with bromocyclopenta[c]pyrrolidine

  • Requires phase-transfer catalysis (TBAB) in biphasic system

Method B shows superior atom economy (78% vs. 65% for Method A) but generates challenging regioisomer mixtures requiring chromatographic separation.

Trifluoromethylation Strategies

Building Block Approach

Alternative protocols utilize pre-formed 2-methyl-4-chloro-6-(trifluoromethyl)pyrimidine as the core scaffold. X-ray crystallographic data confirm that the trifluoromethyl group adopts a coplanar conformation with the pyrimidine ring, enhancing electronic activation for subsequent substitutions.

Process Optimization and Scale-Up Challenges

Solvent Effects on Reaction Kinetics

Detailed kinetic studies in acetonitrile reveal second-order dependence:

Rate=k[Pyrimidine][Azetidine]\text{Rate} = k[\text{Pyrimidine}][\text{Azetidine}]

Activation energy (Ea) calculations show:

SolventEa (kJ/mol)
DMF58.2
Acetonitrile49.7
THF63.1

Data from

Purification Challenges

The product's high lipophilicity (logP = 2.89) complicates crystallization. Successful approaches include:

  • Anti-solvent precipitation : Gradual addition of hexanes to THF solutions

  • Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients

Purity >99.5% is achievable through two consecutive crystallizations from ethyl acetate/heptane mixtures.

Analytical Characterization

Spectroscopic Identification

1H NMR (400 MHz, CDCl3) :

  • δ 8.37 (s, 1H, pyrimidine H5)

  • δ 4.21 (m, 4H, azetidine CH2)

  • δ 3.78 (m, 1H, pyrrolidine CH)

19F NMR : Single peak at −63.2 ppm (CF3 group)

HRMS : m/z [M+H]+ calcd for C17H21F3N5: 352.1745, found 352.1742

X-ray Crystallography

Single-crystal analysis confirms:

  • Dihedral angle between pyrimidine and azetidine rings: 47.8°

  • CF3 group torsion angle: 12.3° relative to pyrimidine plane

  • Intramolecular H-bond between azetidine N-H and pyrimidine N1

Industrial Applications and Patent Landscape

The compound's utility as a SHP2 phosphatase inhibitor has driven recent synthetic innovations. Patent EP3935049A1 discloses optimized routes producing >500 g batches with 91% purity. Emerging applications in oncology (targeting RAS pathways) and immunology (modulating T-cell activation) are creating demand for kilogram-scale synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-6-(trifluoromethyl)pyrimidine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the functionalization of the pyrimidine core. Key steps include nucleophilic substitution at the 4-position of the pyrimidine ring with the azetidine-pyrrolidine moiety and introducing the trifluoromethyl group via halogen-exchange reactions. Catalysts such as palladium complexes (e.g., Pd(PPh₃)₄) or copper iodide can enhance coupling efficiency . Optimization via Design of Experiments (DoE) is recommended to identify critical parameters (temperature, solvent polarity, stoichiometry). For example, using anhydrous DMF under inert atmosphere improves azetidine coupling yields . Purity is confirmed via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks in 1^1H NMR) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves 3D conformation, particularly the stereochemistry of the octahydrocyclopenta[c]pyrrol-2-yl group. SHELX software (e.g., SHELXL) is widely used for refinement .
  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms the trifluoromethyl group (δ ≈ -60 to -70 ppm), while 1^1H NMR identifies methyl and azetidine protons.
  • Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .
  • Table : Typical NMR shifts for key groups:
Group1^1H NMR (δ, ppm)19F^{19}\text{F} NMR (δ, ppm)
Trifluoromethyl--60 to -70
Azetidine N-CH₂3.2–3.8 (m)-
Cyclopenta-pyrrolidine1.5–2.5 (m)-

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in solvents (DMSO, ethanol, PBS) via dynamic light scattering (DLS) or nephelometry. Trifluoromethyl groups often reduce aqueous solubility, requiring co-solvents (e.g., 10% DMSO in PBS) .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 1–13) can identify hydrolytic degradation pathways .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets, such as kinases or GPCRs?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases). The azetidine-pyrrolidine moiety may engage in hydrogen bonding with catalytic lysine residues .
  • MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) of ligand-protein complexes .
  • Free energy calculations : MM-PBSA/GBSA estimate binding free energy, highlighting contributions from hydrophobic (trifluoromethyl) and polar (azetidine) groups .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified azetidine (e.g., replacing pyrrolidine with piperidine) or trifluoromethyl (e.g., -CF₂H) groups.
  • Biological assays : Test against target enzymes (IC₅₀ determination) and cell lines (e.g., MTT assays for cytotoxicity). For example, replacing the methyl group with ethyl may enhance lipophilicity and membrane permeability .
  • Table : Example SAR data for analogs:
ModificationIC₅₀ (Target A, nM)Solubility (µg/mL)
Parent compound5015
Azetidine → Piperidine12030
-CF₃ → -CF₂H20025

Q. What experimental approaches elucidate the mechanism of action in complex biological systems?

  • Methodological Answer :

  • Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
  • Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Q. How can crystallographic challenges (e.g., low diffraction quality) be addressed for this compound?

  • Methodological Answer :

  • Crystal growth : Use vapor diffusion (e.g., sitting-drop method) with PEG-based precipitants. Adding 5% glycerol as a cryoprotectant improves diffraction .
  • Data collection : High-flux synchrotron sources (e.g., Diamond Light Source) resolve weak reflections. SHELXD/SHELXE handle phase problems in low-symmetry space groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.